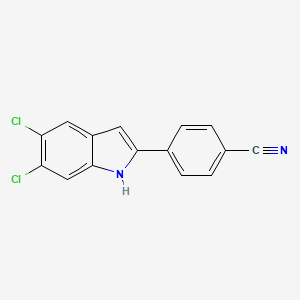![molecular formula C15H25NO2 B13873555 (4-Vinyl-bicyclo[2.2.2]oct-1-yl)-carbamic acid tert-butyl ester](/img/structure/B13873555.png)
(4-Vinyl-bicyclo[2.2.2]oct-1-yl)-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Vinyl-bicyclo[2.2.2]oct-1-yl)-carbamic acid tert-butyl ester is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bicyclic structure with a vinyl group and a carbamic acid ester, making it a versatile building block in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Vinyl-bicyclo[2.2.2]oct-1-yl)-carbamic acid tert-butyl ester typically involves a multi-step process. One common method includes the following steps:
Formation of the Bicyclic Core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Vinyl Group: The vinyl group can be introduced via a Wittig reaction or a Heck coupling reaction.
Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Vinyl-bicyclo[2.2.2]oct-1-yl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The vinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are often employed.
Major Products Formed
Epoxides: and from oxidation reactions.
Alcohols: from reduction reactions.
Substituted derivatives: from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Vinyl-bicyclo[222]oct-1-yl)-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a drug candidate. Its bicyclic structure and functional groups make it a promising scaffold for the design of enzyme inhibitors and receptor modulators.
Industry
In the industrial sector, (4-Vinyl-bicyclo[2.2.2]oct-1-yl)-carbamic acid tert-butyl ester is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.
Mécanisme D'action
The mechanism of action of (4-Vinyl-bicyclo[2.2.2]oct-1-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The vinyl group can participate in covalent bonding with nucleophilic residues in proteins, while the carbamate moiety can form hydrogen bonds and electrostatic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.2]octane derivatives: These compounds share the bicyclic core but differ in functional groups.
Vinyl carbamates: Compounds with a vinyl group and a carbamate ester but different core structures.
Uniqueness
(4-Vinyl-bicyclo[2.2.2]oct-1-yl)-carbamic acid tert-butyl ester stands out due to its combination of a bicyclic core, a vinyl group, and a carbamate ester. This unique structure imparts distinct reactivity and stability, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C15H25NO2 |
|---|---|
Poids moléculaire |
251.36 g/mol |
Nom IUPAC |
tert-butyl N-(4-ethenyl-1-bicyclo[2.2.2]octanyl)carbamate |
InChI |
InChI=1S/C15H25NO2/c1-5-14-6-9-15(10-7-14,11-8-14)16-12(17)18-13(2,3)4/h5H,1,6-11H2,2-4H3,(H,16,17) |
Clé InChI |
AGAFODNVXPULNA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


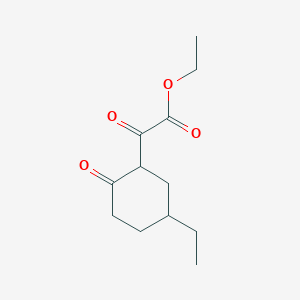

![Tert-butyl 4-[4-(acetamidomethyl)-2-fluorophenyl]piperazine-1-carboxylate](/img/structure/B13873484.png)
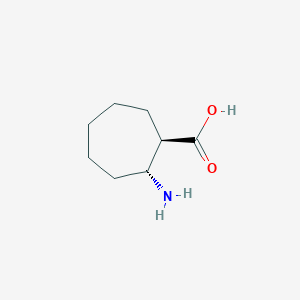
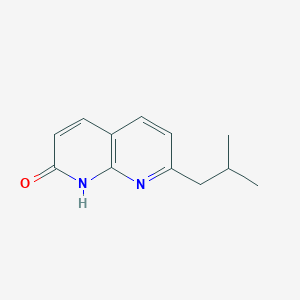
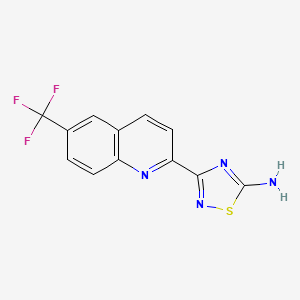
![(3-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl)methanamine](/img/structure/B13873517.png)
![N-methyl-3-[[4-(3-phenoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13873518.png)
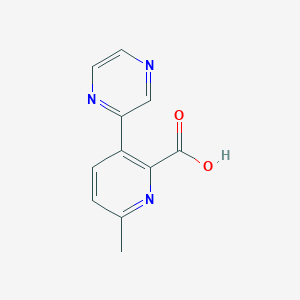
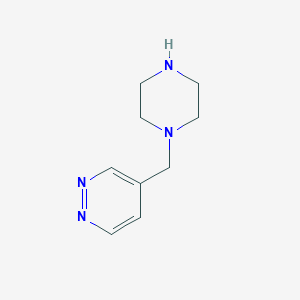
![1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone](/img/structure/B13873533.png)
![3-Ethoxy-3-[4-[(3-methylsulfonylphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13873535.png)
